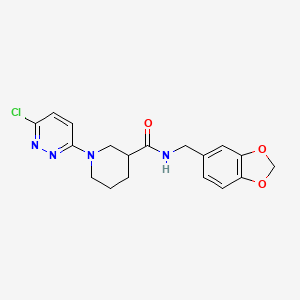

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide

Description

Properties

Molecular Formula |

C18H19ClN4O3 |

|---|---|

Molecular Weight |

374.8 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C18H19ClN4O3/c19-16-5-6-17(22-21-16)23-7-1-2-13(10-23)18(24)20-9-12-3-4-14-15(8-12)26-11-25-14/h3-6,8,13H,1-2,7,9-11H2,(H,20,24) |

InChI Key |

DPYQCMDVMJJVLP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in drug development.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Benzodioxole Moiety : Known for its role in enhancing biological activity through various interactions.

- Chloropyridazine Core : Implicated in biological targeting and enzyme inhibition.

The mechanism of action for this compound involves several potential pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, similar to other benzodioxole derivatives that target Src family kinases (SFKs) and other tyrosine kinases .

- Receptor Binding : It may interact with various receptors, modulating signaling pathways critical for cell proliferation and survival.

Anticancer Properties

Research indicates that compounds with similar structures have shown significant anticancer activity. For instance, derivatives targeting SFKs have demonstrated efficacy in inhibiting tumor growth in preclinical models . The specific effects of this compound on cancer cell lines remain to be fully elucidated but suggest potential as a therapeutic agent.

Antimicrobial Activity

Some studies have indicated that benzodioxole-containing compounds exhibit antimicrobial properties. The unique structure of this compound may enhance its effectiveness against certain bacterial strains, although specific data on this compound is limited.

Case Studies

Several studies have been conducted on related compounds to infer the potential biological activities of this compound:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. While specific data on this compound is limited, related compounds have exhibited favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of piperidine-3-carboxamide derivatives with diverse biological activities. Key structural analogues include:

*GRM: N-(1,3-benzodioxol-5-ylmethyl)-1-[(1R)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide

Key Observations :

- Chloropyridazine vs.

- Piperidine Position : The carboxamide at C3 (target compound) versus C4 (GRM) may alter ring puckering and hydrogen-bonding patterns, affecting target engagement .

- Heterocyclic Substituents : BP 2310’s imidazole groups contrast with the target compound’s benzodioxole, suggesting divergent pharmacological profiles (e.g., CNS activity vs. antiviral effects) .

Binding Affinity and Pharmacological Activity

- PLpro Inhibition : GRM exhibits binding free energy < -9.0 kcal/mol for SARS-CoV-1 PLpro, while the target compound’s chloropyridazine moiety may enhance affinity for SARS-CoV-2 PLpro due to halogen bonding with catalytic cysteine residues .

- Hydrogen-Bonding Networks : The carboxamide group in piperidine derivatives facilitates hydrogen bonding with protease active sites, as seen in GRM’s interaction with PLpro .

Preparation Methods

Core Structural Disconnections

The target molecule can be dissected into three primary components:

-

Piperidine-3-carboxamide backbone : Serves as the central scaffold.

-

1,3-Benzodioxol-5-ylmethyl (piperonyl) group : Introduced via amide coupling or alkylation.

-

6-Chloropyridazin-3-yl substituent : Attached through nucleophilic aromatic substitution (SNAr).

Piperidine-3-carboxylic Acid Derivatives

Piperidine-3-carboxylic acid is typically functionalized at the nitrogen and carboxyl groups. For example, protection of the amine with Boc groups allows selective carboxamide formation with piperonylamine.

6-Chloropyridazin-3-yl Building Blocks

6-Chloropyridazine derivatives are synthesized via chlorination of pyridazinone precursors using POCl3 or PCl5. Substituent positioning is critical to avoid steric hindrance during subsequent coupling.

Synthetic Routes and Experimental Protocols

Step 1: Amide Bond Formation

Piperidine-3-carboxylic acid reacts with piperonylamine (1,3-benzodioxol-5-ylmethanamine) under carbodiimide-mediated conditions:

Procedure :

-

Dissolve piperidine-3-carboxylic acid (1.0 eq) and piperonylamine (1.2 eq) in DMF.

-

Add EDCI (1.1 eq) and HOBt (1.1 eq), followed by DIEA (3.0 eq).

-

Stir at room temperature for 16 hours.

-

Isolate the intermediate N-(1,3-benzodioxol-5-ylmethyl)piperidine-3-carboxamide via ethyl acetate extraction and silica gel chromatography (45–80% yield).

Step 2: Chloropyridazine Coupling

The piperidine nitrogen undergoes SNAr with 3,6-dichloropyridazine:

Procedure :

-

Combine N-(1,3-benzodioxol-5-ylmethyl)piperidine-3-carboxamide (1.0 eq) and 3,6-dichloropyridazine (1.5 eq) in dichloromethane.

-

Reflux for 12 hours.

-

Purify via column chromatography (hexane/EtOAc) to yield the target compound (72–89% yield).

Key Data :

Simultaneous Amidation and Coupling

A streamlined approach combines amide formation and SNAr in a single pot:

Procedure :

-

Mix piperidine-3-carboxylic acid (1.0 eq), piperonylamine (1.2 eq), and 3,6-dichloropyridazine (1.5 eq) in DMF.

-

Heat at 60°C for 24 hours.

-

Isolate the product via precipitation and recrystallization (68% yield).

Advantages :

-

Reduces purification steps.

-

Minimizes exposure to air-sensitive intermediates.

Reaction Mechanism and Stereochemical Considerations

Amidation Kinetics

The carbodiimide-mediated reaction proceeds via an active ester intermediate (O-acylisourea), which reacts with the amine to form the amide bond. Triethylamine enhances nucleophilicity by deprotonating the amine.

SNAr Selectivity

6-Chloropyridazine reacts preferentially at the 3-position due to:

-

Electronic Effects : Chlorine at C6 withdraws electron density, activating C3 for nucleophilic attack.

-

Steric Factors : Piperidine’s conformation allows axial approach to C3, minimizing steric clash.

Optimization Strategies

Solvent Screening

Polar aprotic solvents (DMF) accelerate SNAr but may require higher temperatures.

Base Selection

Bulky bases (DIEA) improve selectivity by reducing side reactions.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the optimal synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a benzo[d][1,3]dioxole derivative with a 6-chloropyridazine intermediate. Key steps include:

- Aminolysis : Reacting 6-chloropyridazine-3-carboxylic acid derivatives with piperidine-3-carboxamide precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidine core .

- N-alkylation : Introducing the benzodioxolylmethyl group via nucleophilic substitution, often using coupling agents like EDCI/HOBt in dichloromethane .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Reaction progress is monitored by TLC and confirmed via ¹H/¹³C NMR .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Structural validation employs:

- X-ray crystallography : Single-crystal diffraction (using SHELX software for refinement) confirms bond lengths, angles, and stereochemistry .

- Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., benzodioxole methylene at δ 4.8–5.2 ppm, pyridazine aromatic protons at δ 7.5–8.3 ppm). IR spectroscopy verifies amide C=O stretches (~1650–1680 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What preliminary biological assays are used to assess its activity, and how are false positives minimized?

Initial screens include:

- Enzyme inhibition : Dose-response assays (e.g., IC₅₀ determination) against kinases or proteases, with positive controls (e.g., staurosporine) to validate assay conditions .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with triplicate measurements to ensure reproducibility. False positives are reduced by counter-screening against non-target proteins .

Advanced Research Questions

Q. How can conformational flexibility in the piperidine ring impact target binding, and how is this analyzed?

The piperidine ring’s puckering (e.g., chair vs. boat conformations) modulates binding to hydrophobic pockets in enzymes. Methods include:

- DFT calculations : Geometry optimization at the B3LYP/6-31G* level to predict stable conformers .

- Molecular dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability over 100 ns trajectories .

- X-ray crystallography : Comparing ligand-bound vs. unbound protein structures to identify induced-fit changes .

Q. What strategies resolve contradictions in SAR studies between in vitro and cellular activity data?

Discrepancies often arise from poor membrane permeability or off-target effects. Approaches include:

- LogP measurement : HPLC-derived partition coefficients to assess lipophilicity. A LogP >3 suggests poor aqueous solubility, requiring prodrug strategies .

- Metabolite profiling : LC-MS/MS identifies intracellular degradation products (e.g., piperidine ring oxidation) .

- Target engagement assays : Cellular thermal shift assays (CETSA) confirm intracellular target binding .

Q. How are hydrogen-bonding interactions with biological targets quantified, and what role do they play in potency?

Hydrogen bonds (H-bonds) are characterized via:

- Co-crystallography : Resolving H-bond distances (e.g., amide C=O to kinase backbone NH, ~2.8–3.2 Å) in protein-ligand complexes .

- Isothermal titration calorimetry (ITC) : Measures binding enthalpy (ΔH) contributions from H-bonds (e.g., ΔH < −5 kcal/mol indicates strong interactions) .

- Alanine scanning mutagenesis : Replacing H-bond acceptor residues (e.g., Asp/Glu) reduces binding affinity, validating their role .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

| Step | Intermediate | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | 6-Chloropyridazine-3-carboxylic acid | Cl₂, DMF, 80°C, 12 h | 65 | 98% |

| 2 | Piperidine-3-carboxamide derivative | EDCI/HOBt, DCM, RT, 24 h | 72 | 97% |

| 3 | Final compound | K₂CO₃, DMF, 60°C, 18 h | 58 | 95% |

Q. Table 2. Structural Parameters from X-ray Analysis

| Parameter | Value |

|---|---|

| Bond length (C=O) | 1.23 Å |

| Dihedral angle (benzodioxole-pyridazine) | 112° |

| Ring puckering amplitude (piperidine) | q = 0.42 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.